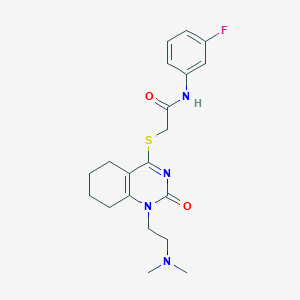

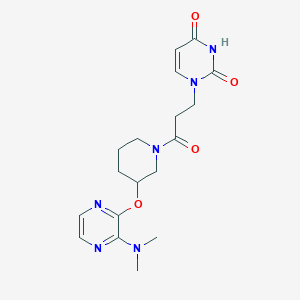

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-fluorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

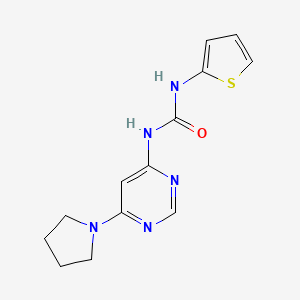

The compound is a derivative of quinazolinone, a heterocyclic chemical compound that has been the subject of various studies due to its broad range of biological activities. Quinazolinone derivatives have been explored for their potential as antifungal agents, as well as for their cytotoxic activity against various human cancer cell lines. The specific compound mentioned includes a dimethylaminoethyl group and a thioacetamide moiety, which may contribute to its biological activity.

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves the S-arylation method, which is a coupling reaction used to introduce aryl groups into a compound. This method has been successfully applied to synthesize compounds with potent inhibitory activity towards tyrosine kinases such as VEGFR-2 and EGFR, which are important targets in cancer therapy .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone core, which can be modified at various positions to enhance biological activity and improve pharmacokinetic properties. The introduction of a gem-dimethyl group on the morpholin-2-one core, for example, has been shown to improve plasmatic stability while maintaining antifungal activity .

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions, including S-arylation, to introduce different substituents that can affect their biological activity. The presence of substituents at specific positions on the quinazolinone core can lead to compounds with increased potency against tumor cells and improved selectivity profiles, as seen in the synthesis of dibenz[de,h]isoquinoline-1,3-diones with various substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives, such as solubility, stability, and lipophilicity, are crucial for their biological activity and pharmacokinetics. The introduction of substituents can significantly alter these properties, leading to compounds with better bioavailability and reduced toxicity. For instance, the introduction of a gem-dimethyl group has been shown to improve the plasmatic stability of the compound . Additionally, the cytotoxic potency of these compounds has been correlated with their DNA binding strength and lipophilicity, suggesting that these properties play a significant role in their antitumor activity .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Quinazolinone-based derivatives have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines, including cervical, lung adenocarcinoma, and triple-negative breast cancer cells. These compounds exhibit potent cytotoxicity, potentially acting as effective anti-cancer agents due to their inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases (Riadi et al., 2021).

Antimicrobial and Antifungal Activities

Research on quinazolinone and acetamide derivatives has shown that these compounds possess antimicrobial and antifungal properties. For instance, some derivatives have been studied for their efficacy against K562 (chronic myelogenous leukemia) cells and MCF7 (breast cancer) cells, demonstrating mild-to-moderate cytotoxic activity (Nguyen et al., 2019). Furthermore, quinazolinones synthesized from anthranilic acid have been investigated for their pharmacological activities, including anti-bacterial, anti-inflammatory, and analgesic effects (Rajveer et al., 2010).

Enzyme Inhibition and Molecular Docking Studies

The enzyme inhibitory potential of triazole and quinazolinone derivatives against various enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and α-glucosidase has been explored. These studies indicate that these compounds could serve as lead molecules for developing new therapeutic agents (Riaz et al., 2020).

Potential Chemotherapeutic Value

Certain quinazolinone derivatives have been identified as selective T-type Ca2+ channel blockers, demonstrating the ability to induce autophagy- and apoptosis-mediated cell death in human lung adenocarcinoma cells. This suggests their potential chemotherapeutic value for lung cancer treatment (Rim et al., 2014).

Eigenschaften

IUPAC Name |

2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN4O2S/c1-24(2)10-11-25-17-9-4-3-8-16(17)19(23-20(25)27)28-13-18(26)22-15-7-5-6-14(21)12-15/h5-7,12H,3-4,8-11,13H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOMLUXUDZDOMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-fluorophenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-bromothiophen-2-yl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2511913.png)

![[(Dimethyl-1,3-oxazol-2-yl)methyl][1-(4-ethylphenyl)ethyl]amine](/img/structure/B2511915.png)

![methyl 3-(2,4-difluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2511918.png)

![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2511929.png)